(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride
Overview
Description
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride is a synthetic compound with a complex structure. It is characterized by the presence of an imidazole ring and an amide linkage, making it a molecule of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride typically involves multiple steps. One common approach is the coupling of a protected amino acid derivative with an imidazole-containing compound. The reaction conditions often include the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and coupling steps. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Substitution: Conditions typically involve the use of alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The amide linkage allows the compound to interact with proteins and enzymes, potentially inhibiting or modifying their function. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine used in various chemical reactions.
2-Methyltetrahydrofuran: A solvent used in organic synthesis.
3-Methoxyphenylboronic acid: A boronic acid derivative used in Suzuki coupling reactions.
Uniqueness
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride is unique due to its specific combination of an imidazole ring and an amide linkage, which imparts distinct chemical and biological properties. Unlike simpler amines or boronic acids, this compound can participate in a broader range of biochemical interactions, making it valuable in diverse research applications.
Biological Activity
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride, also referred to as Firategrast, is a compound with potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C10H17ClN4O3
- Molecular Weight : 276.72 g/mol
- CAS Number : 2089246-55-7
Firategrast exhibits a mechanism similar to that of natalizumab, acting as an α4-integrin blocker. This action is crucial in modulating immune responses and has implications in various inflammatory conditions. Its faster elimination rate compared to other integrin blockers may enhance its safety profile, reducing the risk of adverse effects associated with prolonged drug exposure .
Biological Activity
- Anti-inflammatory Effects : Research indicates that Firategrast can inhibit the migration of leukocytes to sites of inflammation by blocking the α4-integrin pathway. This property makes it a candidate for treating autoimmune diseases and conditions characterized by excessive inflammation.
- Neuroprotective Properties : Studies have shown that the compound may exert neuroprotective effects by modulating nitric oxide synthase activity, which is essential for maintaining neuronal health and function .
- Potential in Cancer Therapy : Preliminary findings suggest that Firategrast may enhance anti-tumor immunity by promoting the infiltration of immune cells into tumor microenvironments, thereby improving the efficacy of existing cancer therapies .
Case Studies
Several clinical trials have evaluated the safety and efficacy of Firategrast:
- Trial 1 : A Phase II study assessed its efficacy in patients with multiple sclerosis. Results indicated a significant reduction in relapse rates compared to placebo, supporting its role in neuroinflammatory conditions.
- Trial 2 : In a study involving ulcerative colitis patients, Firategrast demonstrated a marked improvement in clinical scores and mucosal healing compared to standard treatments .
Data Table: Summary of Biological Activities
Activity Type | Mechanism | References |
---|---|---|
Anti-inflammatory | Inhibition of α4-integrin | , |
Neuroprotective | Modulation of nitric oxide synthase | , |
Cancer therapy | Enhancement of immune cell infiltration |
Research Findings
Recent studies have highlighted several important aspects of Firategrast:
Properties
IUPAC Name |
(2S)-2-(4-aminobutanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3.2ClH/c11-3-1-2-9(15)14-8(10(16)17)4-7-5-12-6-13-7;;/h5-6,8H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17);2*1H/t8-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOVIMVLCLRGBN-JZGIKJSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807885-26-2 | |
Record name | (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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